

Zardaverine: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Activity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Zardaverine**. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the compound's mechanism of action, summarizes key quantitative data in structured tables, outlines relevant experimental protocols, and provides visualizations of its signaling pathway and experimental workflows.

Chemical Structure and Properties

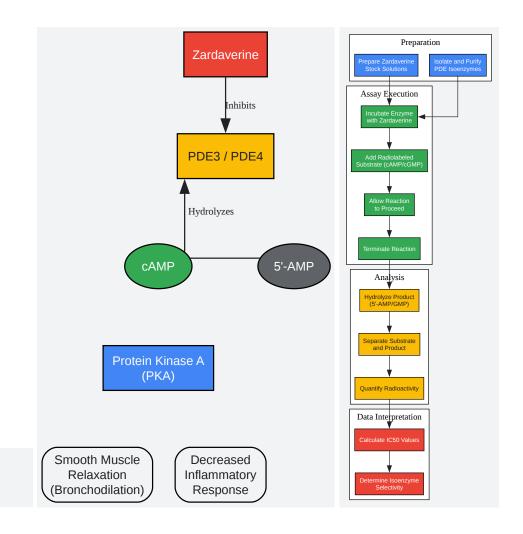
Zardaverine is a pyridazinone derivative.[1] Its chemical identity and key physicochemical properties are summarized below.



Identifier	Value
IUPAC Name	3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1H-pyridazin-6-one[1][2]
SMILES	COC1=C(C=CC(=C1)C2=NNC(=O)C=C2)OC(F) F[1][2]
CAS Number	101975-10-4[2][3]
Chemical Formula	C12H10F2N2O3[2][3]
Molecular Weight	268.22 g/mol [1][2]
Purity	≥98%[3]
Appearance	Crystalline solid[4]
Solubility	DMSO: 100 mM[4]
λmax	255 nm[4]

Below is a diagram representing the chemical structure of **Zardaverine**.





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References

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